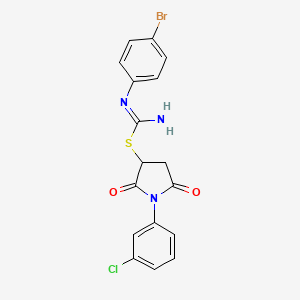

![molecular formula C16H11N3O B11543983 6-Acetyl-6-indolo[2,3-b]quinoxaline CAS No. 13860-54-3](/img/structure/B11543983.png)

6-Acetyl-6-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-アセチル-6-インドロ[2,3-b]キノキサリンは、インドロキノキサリン系に属する複素環式化合物です。この化合物は、インドールとキノキサリンの両方の部分を組み込んだ縮合環構造が特徴です。

2. 合成方法

合成経路と反応条件: 6-アセチル-6-インドロ[2,3-b]キノキサリンの合成は、通常、イサチンとo-フェニレンジアミンの縮合反応により行われます。 この反応は、酢酸、ギ酸、または塩酸などのブレンステッド酸によって触媒されることがよくあります 。 マイクロ波照射の使用は、反応効率と収率を向上させるために提案されています 。 さらに、遷移金属触媒によるクロスカップリング反応と直接C-H官能化は、インドロキノキサリンのさまざまな誘導体を合成するために使用されます .

工業的生産方法: 6-アセチル-6-インドロ[2,3-b]キノキサリンの工業的生産方法は、最適化された触媒と反応条件を使用して、大規模な縮合反応を含む場合があります。これは、高収率と高純度を保証するためです。 銅ドープ硫化カドミウムまたは酸化セリウム(IV)などのナノ粒子の使用は、反応効率と生成物の収率を向上させるために研究されています .

3. 化学反応解析

反応の種類: 6-アセチル-6-インドロ[2,3-b]キノキサリンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

主要な生成物:

酸化: カルボニル誘導体。

還元: インドロキノキサリンアミン。

置換: メチル化インドロキノキサリン誘導体.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-6-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation has been proposed to enhance reaction efficiency and yield . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are employed to synthesize various derivatives of indoloquinoxalines .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of nanoparticles, such as copper-doped cadmium sulfide or cerium (IV) oxide, has been explored to improve reaction efficiency and product yield .

化学反応の分析

Types of Reactions: 6-Acetyl-6-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: The oxidation of the methyl group on the quinoxaline fragment can yield new carbonyl derivatives.

Reduction: The reduction of nitro groups can produce corresponding indoloquinoxalinamines.

Substitution: Alkylation reactions, such as the reaction with dimethyl sulfate, can produce methylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Alkylation reactions often utilize alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Carbonyl derivatives.

Reduction: Indoloquinoxalinamines.

Substitution: Methylated indoloquinoxaline derivatives.

科学的研究の応用

6-アセチル-6-インドロ[2,3-b]キノキサリンは、さまざまな科学研究に広く応用されています。

医薬品化学: 抗ウイルス剤、抗がん剤、抗腫瘍剤としての可能性が研究されています。DNAにインターカレーションする能力から、創薬の有望な候補となっています。

材料科学: インドロキノキサリン誘導体は、発光ダイオードやセンサーなどのオプトエレクトロニクスデバイスに使用されます.

エネルギー貯蔵: この化合物は、高い安定性と低い還元電位を理由に、非水系レドックスフロー電池のレドックス活性材料として研究されています.

作用機序

6-アセチル-6-インドロ[2,3-b]キノキサリンの主要な作用機序には、DNAインターカレーションが関与しています。 このプロセスは、DNAの複製と転写を阻害し、細胞毒性をもたらします 。 この化合物のDNAとの相互作用は、その構造に付加された置換基や側鎖の影響を受け、結合親和性や熱安定性に影響を与える可能性があります .

類似化合物:

エリプチシン: 抗腫瘍特性で知られている、インドール-キノキサリン構造と類似の天然に存在するアルカロイド.

NCA0424、B-220、および9-OH-B-220: DNA結合親和性が高く、多剤耐性修飾活性を示す、非常に活性なインドロキノキサリン誘導体.

独自性: 6-アセチル-6-インドロ[2,3-b]キノキサリンは、その特定のアセチル基が、その化学反応性と生物活性を影響付ける可能性があるため、際立った存在となっています。そのユニークな構造により、多様な官能化が可能となり、さまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its antitumor properties.

NCA0424, B-220, and 9-OH-B-220: Highly active indoloquinoxaline derivatives with significant DNA binding affinity and multidrug resistance modulating activity.

Uniqueness: 6-Acetyl-6-indolo[2,3-b]quinoxaline stands out due to its specific acetyl group, which can influence its chemical reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound for various applications.

特性

CAS番号 |

13860-54-3 |

|---|---|

分子式 |

C16H11N3O |

分子量 |

261.28 g/mol |

IUPAC名 |

1-indolo[3,2-b]quinoxalin-6-ylethanone |

InChI |

InChI=1S/C16H11N3O/c1-10(20)19-14-9-5-2-6-11(14)15-16(19)18-13-8-4-3-7-12(13)17-15/h2-9H,1H3 |

InChIキー |

VOKVXGKRVFYGLA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

溶解性 |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)

![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)

![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)

![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)

![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)

![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11543991.png)

![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543992.png)

![N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B11543997.png)

![4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11543998.png)

![(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544003.png)